2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
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Overview
Description
2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a complex organic compound that features a benzothiazole ring and a phthalimide moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the levels of prostaglandins, which are responsible for pain and inflammation .
Result of Action
The inhibition of COX-1 and COX-2 by this compound results in a significant reduction in inflammation . This is evidenced by the compound’s high inhibitory activity against these enzymes, as well as its ability to inhibit albumin denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Formation of Phthalimide Moiety: The phthalimide moiety is synthesized by reacting phthalic anhydride with ammonia or primary amines.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the phthalimide derivative under appropriate conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring and the phthalimide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used under conditions like reflux in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Phthalimide Derivatives: Compounds such as N-phenylphthalimide and N-methylphthalimide are structurally related.
Uniqueness
2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to the combination of the benzothiazole and phthalimide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-21(2)19-20-14-8-7-11(9-15(14)27-19)26-16(23)10-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJJQXIUXVKGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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